1h-Indazole-1-methanol

Regioselective synthesis N-alkylation Indazole tautomerism

1H-Indazole-1-methanol (CAS 1006-29-7) is an N1-hydroxymethyl-substituted indazole derivative with molecular formula C₈H₈N₂O and molecular weight 148.16 g/mol. The compound is a white to off-white solid with a melting point of 110–112 °C, soluble in chloroform and methanol, and notably unstable in aqueous media.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1006-29-7
Cat. No. B3070765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indazole-1-methanol
CAS1006-29-7
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2CO
InChIInChI=1S/C8H8N2O/c11-6-10-8-4-2-1-3-7(8)5-9-10/h1-5,11H,6H2
InChIKeyRMUBNCHBHNTGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-1-methanol (CAS 1006-29-7): Technical Baseline for Procurement Decisions


1H-Indazole-1-methanol (CAS 1006-29-7) is an N1-hydroxymethyl-substituted indazole derivative with molecular formula C₈H₈N₂O and molecular weight 148.16 g/mol [1]. The compound is a white to off-white solid with a melting point of 110–112 °C, soluble in chloroform and methanol, and notably unstable in aqueous media . Its XLogP3 is 1.1, and it possesses one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area of 38.1 Ų [1]. As a building block, it serves as a key intermediate for bis(indazolyl)methane ligands and other N1-functionalized indazole derivatives .

Why Generic Substitution Fails for 1H-Indazole-1-methanol (CAS 1006-29-7) in Research and Industrial Applications


Substituting 1H-Indazole-1-methanol with a closely related indazole analog such as 1H-indazole-3-methanol (CAS 64132-13-4) or unsubstituted 1H-indazole (CAS 271-44-3) introduces quantifiable differences in regiochemistry, lipophilicity, hydrogen-bonding capacity, and stability that directly impact synthetic outcomes and biological target engagement. The N1-hydroxymethyl substitution pattern is formed with exclusive regioselectivity under specific reaction conditions, a property not shared by N2 or C3 analogs [1]. The compound's lower topological polar surface area (38.1 vs. 48.9 Ų) and higher computed lipophilicity (XLogP3 1.1 vs. 0.7) relative to the 3-methanol isomer alter membrane permeability and pharmacokinetic profiles in biological assays [2][3]. Its documented instability in aqueous media demands specific handling and storage protocols that do not apply to more hydrolytically stable analogs .

Quantitative Differentiation Evidence for 1H-Indazole-1-methanol (CAS 1006-29-7) Versus Closest Analogs


Exclusive N1-Regioselectivity in Hydroxymethylation: 100% N1 Isomer for Parent Indazole vs. N1/N2 Mixtures for Substituted Analogs

The reaction of unsubstituted 1H-indazole (1a) with formaldehyde in aqueous HCl yields exclusively the N1-hydroxymethyl product 2a (1H-indazole-1-methanol) with no detectable N2 isomer. In contrast, 4-nitro-1H-indazole (1b) produces a 95:5 mixture of N1 (2b) and N2 (3b) isomers, while 7-nitro-1H-indazole (1e) yields exclusively the N2 product (3e) [1]. This absolute N1 selectivity for the parent compound provides a structurally homogeneous intermediate, avoiding isomeric contamination that complicates downstream synthetic steps and biological assay interpretation [2].

Regioselective synthesis N-alkylation Indazole tautomerism

Lipophilicity Differential: XLogP3 1.1 for N1-Methanol vs. 0.7 for C3-Methanol Isomer

1H-Indazole-1-methanol (N1-substituted) has a computed XLogP3 value of 1.1, whereas its constitutional isomer 1H-indazole-3-methanol (C3-substituted, CAS 64132-13-4) has an XLogP3 of 0.7 [1][2]. This 0.4 log unit difference corresponds to an approximately ~2.5-fold higher octanol-water partition coefficient for the N1 isomer, indicating greater lipophilicity. The difference arises from the distinct electronic environment: the N1-hydroxymethyl group reduces the hydrogen bond donor count to 1 (vs. 2 for the C3 isomer) and lowers the topological polar surface area to 38.1 Ų (vs. 48.9 Ų) [1][2].

Lipophilicity Drug-likeness Partition coefficient

Melting Point and Thermal Behavior: 110–112 °C vs. 138–139 °C for 1H-Indazole-3-methanol

The experimentally determined melting point of 1H-Indazole-1-methanol is 110–112 °C , whereas the C3-substituted isomer 1H-indazole-3-methanol (CAS 64132-13-4) melts at 138–139 °C . This 27–28 °C difference provides a straightforward, non-spectroscopic method for identity verification and purity assessment. The lower melting point of the N1 isomer is consistent with its reduced capacity for intermolecular hydrogen bonding (one HBD vs. two) and the distinct crystal packing stabilized by O–H···N2 intermolecular hydrogen bonds forming dimers, as established by X-ray crystallography [1].

Thermal analysis Solid-state characterization Identity testing

Aqueous Instability as a Handling-Relevant Differentiator: Unstable in Aqueous Media vs. Ambient-Stable 3-Methanol Analog

1H-Indazole-1-methanol is explicitly documented as 'unstable in aqueous media' , requiring storage at −20 °C under an inert atmosphere . In contrast, 1H-indazole-3-methanol is stored at 2–8 °C with no reported aqueous instability . This instability is mechanistically linked to the reversibility of the N1-hydroxymethylation reaction; partial hydrolysis of the N-substituent regenerates the parent 1H-indazole, with 33–50% decomposition observed upon attempted crystallization of nitro derivatives in boiling water [1]. The parent compound 2a, however, can be crystallized from boiling water without hydrolysis, indicating that the unsubstituted derivative possesses a unique stability window relative to its nitro-substituted counterparts [1].

Chemical stability Storage conditions Formulation compatibility

First Reported X-Ray Crystal Structures for N1-Hydroxymethyl Indazole Derivatives: Structural Confirmation Unavailable for N2 or C3 Analogs

The first X-ray crystal structures of (1H-indazol-1-yl)methanol derivatives—including the parent compound 2a and its 4-nitro (2b), 5-nitro (2c), and 6-nitro (2d) analogs—were reported in 2022 [1]. The structures reveal a consistent intermolecular O–H···N2 hydrogen bonding motif forming dimers, with O–H···N2 angles of 168.6° (2a), 149.3° (2b), 172.3° (2c), and 162.3° (2d) [2]. Torsion angles of the N1-methanol substituent (N2–N1–C–O) were resolved as 75.4°/105.5° for the unsubstituted derivative 2a, versus an average of 85.7°/100.3° for the nitro-substituted derivatives, demonstrating a measurable conformational difference imparted by ring substitution [2]. No corresponding X-ray structures have been reported for N2-hydroxymethyl indazole isomers or for 1H-indazole-3-methanol [1].

X-ray crystallography Structural biology Solid-state characterization

Recommended Application Scenarios for 1H-Indazole-1-methanol (CAS 1006-29-7) Based on Quantitative Differentiation Evidence


Synthesis of Regiochemically Pure Bis(indazol-1-yl)methane Ligands for Coordination Chemistry

The exclusive N1 regiochemistry of 1H-Indazole-1-methanol (100% N1 isomer) ensures that thermal or Lewis acid-catalyzed condensation with indazole produces symmetrical bis(1H-indazol-1-yl)methane without N2-isomeric contamination . These N,N-donor ligands have demonstrated utility in forming air- and water-stable heteroleptic copper(I) complexes with luminescent yields of 2.5% in solution, relevant for photocatalysis and luminescent device applications . The structural homogeneity conferred by the N1-pure starting material eliminates the need for isomeric separation of the final ligand, directly impacting synthetic efficiency and material reproducibility.

Medicinal Chemistry Building Block Requiring Defined Lipophilicity and Hydrogen-Bonding Profile

With an XLogP3 of 1.1, a single hydrogen bond donor, and a TPSA of 38.1 Ų, 1H-Indazole-1-methanol occupies a distinct physicochemical space compared to the 3-methanol isomer (XLogP3 0.7, HBD 2, TPSA 48.9 Ų) . This profile is advantageous for medicinal chemistry programs targeting intracellular proteins where moderate lipophilicity and a reduced hydrogen-bond donor count facilitate passive membrane permeation. The N1-hydroxymethyl group also serves as a latent aldehyde equivalent for further functionalization, enabling modular introduction of diverse pharmacophores at the indazole N1 position [1].

Structural Biology and Computational Chemistry Studies Requiring High-Resolution Crystallographic Data

The availability of single-crystal X-ray structures for the parent (1H-indazol-1-yl)methanol (2a) and three nitro derivatives provides validated geometric parameters—including N2–N1–C–O torsion angles and O–H···N2 hydrogen bond geometries—for use in molecular docking, pharmacophore modeling, and solid-state property prediction . Researchers requiring experimentally determined structural data for indazole-containing ligands or substrates can leverage these structures to parameterize computational models, a capability not available for N2 or C3 hydroxymethyl indazole isomers .

Analytical Reference Standard for N1-Substituted Indazole Identity and Purity Testing

The distinct melting point (110–112 °C), characteristic ¹H and ¹³C NMR chemical shifts (e.g., CH₂ at δ 5.73 ppm in DMSO-d₆; C3 at δ 134.2 ppm), and diagnostic ¹⁵N NMR resonances (N1 at −180.8 ppm, N2 at −68.5 ppm in solution) provide a multi-parameter identity fingerprint for 1H-Indazole-1-methanol . These spectroscopic markers, combined with the compound's unambiguous N1 regiochemistry confirmed by X-ray crystallography, make it a reliable reference standard for distinguishing N1-substituted indazole derivatives from their N2 and C3 isomers in quality control workflows .

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